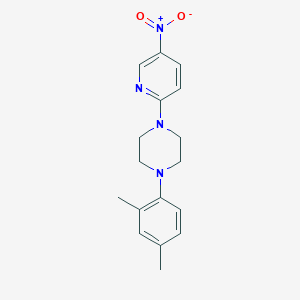

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

CAS No.: 400088-99-5

Cat. No.: VC6328607

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400088-99-5 |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.373 |

| IUPAC Name | 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine |

| Standard InChI | InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3 |

| Standard InChI Key | HVXOAYNYVSNXGU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Formula and Weight

The compound’s molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. Its structure consists of a piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 5-nitropyridin-2-yl group. The nitro group at the pyridine ring enhances electrophilicity, potentially influencing receptor-binding interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 400088-99-5 | |

| Molecular Formula | C₁₇H₂₀N₄O₂ | |

| Molecular Weight | 312.37 g/mol | |

| Solubility (pH 7.4) | <0.2 µg/mL | |

| IUPAC Name | 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine |

Structural Features

The 2,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability. The 5-nitropyridine moiety contributes to π-π stacking interactions and hydrogen bonding via its nitro group. Computational models suggest that the nitro group’s electron-withdrawing nature polarizes the pyridine ring, potentially improving affinity for targets like serotonin receptors.

Synthesis and Analytical Characterization

Spectroscopic Characterization

Structural confirmation relies on:

-

¹H/¹³C NMR: Peaks corresponding to the methyl groups (δ ~2.2 ppm), aromatic protons (δ ~6.5–8.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm).

-

IR Spectroscopy: Absorption bands for the nitro group (~1520 cm⁻¹) and C-N stretches (~1250 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 312.37 ([M+H]⁺).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Key Analogues

The 2,4-dimethyl substitution in the target compound may balance lipophilicity and solubility better than 2,5-dimethyl analogues, potentially improving bioavailability.

Future Research Directions

-

Target Identification: High-throughput screening against kinase and GPCR libraries.

-

Toxicity Profiling: Acute toxicity studies in rodent models.

-

Formulation Optimization: Development of prodrugs or nanoemulsions to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume